1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15930097
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3 |
| Standard InChI Key | NRDLRJOKAPRMSP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a quinolin-6-yl group and acetylated at the 1-position. The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, contributes aromaticity and potential π-π stacking interactions in biological systems . The acetyl group enhances lipophilicity, as evidenced by its computed partition coefficient (), which suggests moderate membrane permeability .
IUPAC Name and Synonyms
The systematic IUPAC name is 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone. Alternative designations include:
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 1-(2-(quinolin-6-yl)piperidin-1-yl)ethanone involves multi-step reactions, as inferred from analogous piperidine-quinoline derivatives . A representative route includes:
-
Quinoline Functionalization: Introduction of a piperidine moiety at the 6-position of quinoline via nucleophilic substitution or catalytic hydrogenation .
-
Acetylation: Reaction of the piperidine nitrogen with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the ethanone derivative .
For example, Patent EP0524846A1 describes the hydrogenation of quinoline-2(1H)-one derivatives followed by acetylation to yield structurally related compounds . Adjustments in solvent systems (e.g., ethanol, ethyl acetate) and catalysts (e.g., palladium on charcoal) are critical for optimizing yields .
Purification and Characterization
Chromatographic techniques (silica gel column chromatography) and recrystallization (using propanol or ethanol/water mixtures) are employed to isolate the pure compound . Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals for the acetyl group () and quinoline protons () .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.33 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 38.7 Ų |
The compound’s low hydrogen bond donor count and moderate lipophilicity suggest favorable blood-brain barrier penetration, a trait valuable in central nervous system-targeted therapies .
Applications in Drug Discovery
Oncology
The compound’s quinoline moiety may intercalate DNA or inhibit topoisomerases, mechanisms exploited by chemotherapeutic agents like camptothecin . Molecular docking studies could elucidate its binding affinity for oncology targets such as EGFR or PD-L1.
Infectious Diseases
Given the success of piperidine-containing antimalarials (e.g., chloroquine), this compound could serve as a lead for optimizing antiparasitic activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume